Baclofen Isopropyl Ester Hydrochloride

Description

Properties

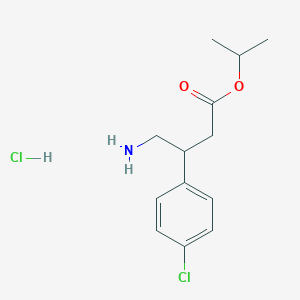

Molecular Formula |

C13H19Cl2NO2 |

|---|---|

Molecular Weight |

292.20 g/mol |

IUPAC Name |

propan-2-yl 4-amino-3-(4-chlorophenyl)butanoate;hydrochloride |

InChI |

InChI=1S/C13H18ClNO2.ClH/c1-9(2)17-13(16)7-11(8-15)10-3-5-12(14)6-4-10;/h3-6,9,11H,7-8,15H2,1-2H3;1H |

InChI Key |

OHSLFOHXWQNNOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CC(CN)C1=CC=C(C=C1)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Baclofen Isopropyl Ester Hydrochloride typically involves the esterification of Baclofen with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Baclofen Isopropyl Ester Hydrochloride undergoes several types of chemical reactions, including:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical usage scenarios.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Hydrolysis: Baclofen and isopropyl alcohol.

Oxidation: Oxidized derivatives of Baclofen.

Reduction: Reduced derivatives of Baclofen.

Substitution: Various substituted esters.

Scientific Research Applications

Baclofen Isopropyl Ester Hydrochloride is a derivative of baclofen, initially developed as an antiepileptic drug but later recognized for its effectiveness in treating spasticity related to multiple sclerosis and spinal cord injuries. Baclofen functions as a skeletal muscle relaxant by acting as a gamma-aminobutyric acid agonist, which inhibits excitatory neurotransmitter release and enhances inhibitory signals in the central nervous system. The isopropyl ester form is used to improve the pharmacokinetic properties of baclofen, which can potentially enhance its absorption and bioavailability.

Scientific Research Applications

This compound exhibits biological activities similar to baclofen, acting as a GABA receptor agonist, primarily targeting GABA_B receptors involved in inhibitory neurotransmission. This action leads to its application in various medical fields:

- Muscle Spasticity Management It is used in patients with muscle spasticity. Oral baclofen is indicated for spasticity treatment resulting from multiple sclerosis and is useful for relieving flexor spasms, muscular rigidity, pain, and clonus. It may also be used for patients with spinal cord injuries and other spinal cord diseases . Intrathecal baclofen is indicated for managing severe spasticity of cerebral or spinal origin in patients aged four years and older and is reserved for patients who do not respond to oral baclofen or experience intolerable central nervous system side effects at effective doses . For spasticity due to traumatic brain injury, baclofen should be considered after at least one year of injury .

- Alcohol Use Disorder (AUD) Studies have shown that baclofen, a GABA-B agonist, could be a promising treatment for AUD .

Research Findings

Analysis of data has revealed the effects of baclofen on alcohol consumption, craving, and risk status :

- Daily mean alcohol consumption significantly decreased from 88.4 g/d at baseline to 24.3 g/d at the first visit after Day 365 (p < 0.0001) .

- Craving scores significantly decreased from 6.8 at baseline to 2.7 at the first visit after Day 365 (p < 0.0001) .

- Overall, 28.4% of the group had null or low-risk consumption (WHO criteria) at baseline, and 75.15% did so at their first visit after Day 365, with the difference being statistically significant (p < 0.0001) .

A study showed that subjects taking ≤80 mg/d had 45.25% at baseline and 66.59% at the last visit with null or low-risk alcohol consumption (p < 0.0001), while subjects taking >80 mg/d had 47.72% at baseline and 69.27% at the last visit (p < 0.0001) .

Safety and Adverse Events

The study also analyzed adverse events based on posology groups :

- In the ≤80 mg/d group, 14.98% of subjects reported an adverse event, with 9.89% attributed to baclofen, 1.87% had a severe adverse event, 0.13% died, and in 0.04% of the cases, death was attributed to baclofen .

- In the >80 mg/d group, the percentages were 23.26, 15.46, 3.75, 0.15, and 0.09%, respectively .

- After adjusting for the follow-up duration, the incidence of different types of adverse events was similar between the two groups .

Considerations

Mechanism of Action

Baclofen Isopropyl Ester Hydrochloride exerts its effects by selectively activating the GABA B receptor. This activation inhibits the release of excitatory neurotransmitters, leading to a reduction in muscle spasticity and an overall calming effect on the central nervous system . The ester form is designed to enhance the compound’s solubility and bioavailability, allowing for more efficient delivery and absorption in the body .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

| Compound | CAS | Molecular Weight (g/mol) | Primary Application |

|---|---|---|---|

| Baclofen Isopropyl Ester HCl | 1332869-11-0 | 342.47 | Neurological prodrug |

| Baclofen Ethyl Ester HCl | 204503-99-1 | 342.47 | Neurological prodrug |

| L-Alanine Isopropyl Ester HCl | 39825-33-7 | 167.63 | Peptide synthesis |

| L-Cysteine Isopropyl Ester HCl | 73255-49-9 | 199.70 | Antioxidant/mucolytic agent |

| Bambuterol Hydrochloride | 81732-46-9 | 288.45 | Pulmonary therapy |

Table 2: Pharmacokinetic Comparison

| Property | Baclofen Isopropyl Ester HCl | Bambuterol HCl | L-DOPA Isopropyl Ester HCl |

|---|---|---|---|

| Prodrug Activation | Esterase hydrolysis | Cholinesterase | Esterase hydrolysis |

| Target Tissue | Central nervous system | Lungs | Central nervous system |

| Bioavailability | High (lipophilicity-enhanced) | Moderate | High |

Research Findings and Pharmacological Implications

- The isopropyl variant’s higher lipophilicity may improve tissue penetration but delay activation .

- Amino Acid Esters: Smaller molecular weights (e.g., 167–200 g/mol) correlate with roles in synthetic chemistry rather than direct therapeutic action .

- L-DOPA Isopropyl Ester : Demonstrates the broader trend of esterification to enhance CNS drug delivery, paralleling Baclofen Isopropyl Ester’s design rationale .

Biological Activity

Baclofen Isopropyl Ester Hydrochloride is a derivative of baclofen, a compound primarily recognized for its effectiveness in treating muscle spasticity associated with neurological conditions. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Baclofen

Baclofen is a gamma-aminobutyric acid (GABA) agonist that primarily targets GABA_B receptors, leading to reduced excitatory neurotransmitter release and enhanced inhibitory signals in the central nervous system. This mechanism facilitates muscle relaxation and alleviates spasticity in conditions such as multiple sclerosis and spinal cord injuries . The isopropyl ester form aims to improve the pharmacokinetic properties of baclofen, potentially enhancing its absorption and bioavailability.

Pharmacological Properties

Mechanism of Action:

- This compound acts as a GABA_B receptor agonist, promoting hyperpolarization of neurons and inhibiting synaptic transmission in the spinal cord.

- This results in a decrease in both mono- and polysynaptic reflexes, effectively reducing muscle tone and spasticity .

Pharmacokinetics:

- Absorption: The compound exhibits high oral bioavailability (70-85%) with peak plasma concentrations reached within 2-3 hours post-administration.

- Distribution: It has a volume of distribution of approximately 0.7 L/kg and does not readily cross the blood-brain barrier due to its hydrophilic nature .

- Metabolism: About 15% is metabolized in the liver, with the main metabolite being pharmacologically inactive .

- Elimination: Approximately 70-80% is excreted unchanged via renal pathways within 72 hours .

Therapeutic Applications

This compound is utilized in various medical fields, particularly for:

- Spasticity Management: Effective for patients with multiple sclerosis and spinal cord injuries.

- Alcohol Use Disorder: Studies indicate baclofen may reduce alcohol consumption by modulating emotional regulation through GABA_B receptor activity .

Case Studies and Research Findings

- Spasticity in Multiple Sclerosis:

-

Alcohol Use Disorder:

- In a randomized controlled trial involving 28 participants with alcohol dependence, high doses of baclofen (75 mg/day) were shown to attenuate neural activation in response to anticipatory anxiety cues during fMRI scans, suggesting potential benefits for anxiety management alongside alcohol use disorder treatment .

- Comparative Efficacy:

Data Table: Pharmacokinetic Profile Comparison

| Parameter | This compound | Baclofen (Standard) |

|---|---|---|

| Oral Bioavailability | 70-85% | 70-85% |

| Peak Plasma Concentration | 2-3 hours | 1.5-3 hours |

| Volume of Distribution | 0.7 L/kg | 0.7 L/kg |

| Metabolism | 15% in liver (inactive metabolite) | 15% in liver |

| Elimination | 70-80% unchanged via kidneys | 70-80% unchanged |

Q & A

Q. What are the validated analytical methods for quantifying Baclofen Isopropyl Ester Hydrochloride in pharmaceutical formulations?

Methodological Answer: Reverse-phase HPLC is the most widely validated method. The protocol involves:

- Mobile Phase: 0.05 M monobasic sodium phosphate buffer (pH 3.5) and acetonitrile (80:20 v/v), filtered and degassed .

- Column: 4.6 mm × 25 cm column packed with 5 µm L1 stationary phase.

- Detection: UV at 220 nm .

- Sample Preparation: Dilute 0.5 mL of homogenized oral suspension in mobile phase, filter, and inject. Quantify using a calibration curve (1–10 µg/mL) derived from USP Baclofen RS .

Q. How should this compound be stored to maintain stability in experimental settings?

Methodological Answer: Store in airtight, light-resistant containers at 2–8°C. Stability studies indicate a shelf life of 35 days under these conditions. For long-term storage, lyophilized forms are recommended, with periodic HPLC analysis to monitor degradation (e.g., ester hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo efficacy studies for this compound?

Methodological Answer:

- Step 1: Validate assay conditions using positive controls (e.g., (R)-Baclofen Hydrochloride, a known GABAB agonist with EC50 = 168 nM for mGluR5 modulation) .

- Step 2: Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across models. For example, ester derivatives often exhibit improved blood-brain barrier penetration but may hydrolyze prematurely in vitro .

- Step 3: Use microdialysis in vivo to correlate free drug concentrations with pharmacological effects .

Q. What synthetic strategies improve the yield of this compound while minimizing impurities?

Methodological Answer:

- Route Optimization: Start with (S)-2-aminopropanoic acid. Protect the amine with Boc anhydride, esterify with isopropyl chloride, then deprotect and precipitate as the hydrochloride salt .

- Impurity Control: Monitor for deschloro dimer impurities (common in esterification) via LC-MS. Use cold isopropanol for crystallization to reduce byproduct formation .

- Yield Enhancement: Optimize stoichiometry (1:1.2 molar ratio of baclofen to isopropyl chloride) and reaction time (4–6 hrs at 40°C) .

Q. How can researchers design studies to evaluate the dual modulation of GABA and mGluR receptors by this compound?

Methodological Answer:

- In Vitro: Use patch-clamp electrophysiology on HEK293 cells co-expressing GABAB and mGluR5 receptors. Compare calcium flux responses with selective antagonists (e.g., CGP54626 for GABAB; MPEP for mGluR5) .

- In Vivo: Employ rodent models of spasticity (e.g., chronic spinal cord injury) and measure dose-dependent effects on muscle tone. Cross-validate with knockout models lacking specific receptor subunits .

Methodological Considerations

Q. What chromatographic parameters are critical for distinguishing this compound from its degradation products?

Answer:

| Parameter | Specification | Rationale |

|---|---|---|

| Retention Time | 8.2 ± 0.5 minutes | Baseline separation from hydrolyzed baclofen (RT = 6.1 min) |

| Column Temperature | 25°C | Prevents peak broadening in ionizable analytes |

| pH Adjustment | Mobile phase pH 3.5 ± 0.1 | Ensures protonation of amine groups, improving resolution |

Q. How should researchers address batch-to-batch variability in pharmacological assays?

Methodological Answer:

- Standardization: Use USP-grade reference standards (e.g., this compound, Cat. No. MM1235.09) for calibration .

- Interlab Validation: Share protocols with collaborators to ensure reproducibility. Include blinded positive/negative controls in each assay run .

Data Interpretation Challenges

Q. How to analyze discrepancies in receptor affinity studies across different cell lines?

Methodological Answer:

- Control Experiments: Verify receptor expression levels via Western blot or qPCR.

- Buffer Composition: Adjust assay buffers to match physiological conditions (e.g., 1.2 mM Ca²⁺ for GABAB receptor studies) .

- Statistical Approach: Apply Bland-Altman analysis to quantify inter-lab variability .

Synthesis and Characterization

Q. What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.